N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)glycine
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Overview
Description
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)glycine is a complex organic compound that belongs to the class of lupane triterpenoids. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a lupane skeleton with a hydroxyl group at the 3-beta position, an en-28-oyl group, and an aminooctanoyl glycine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)glycine typically involves multiple steps, starting from the lupane triterpenoid precursor. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 3-beta position.
Esterification: Formation of the en-28-oyl group.
Amidation: Attachment of the aminooctanoyl group.
Glycine Conjugation: Coupling of glycine to the aminooctanoyl group.
Each of these steps requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis, use of biocatalysts, and advanced purification methods are employed to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)glycine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form ketones or aldehydes.
Reduction: The en-28-oyl group can be reduced to form saturated derivatives.
Substitution: The aminooctanoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)glycine has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of novel triterpenoid derivatives with potential pharmacological activities.
Biology: Studied for its role in modulating cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of bioactive compounds for pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic or signaling processes.
Gene Expression: Modulating the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3beta-Hydroxylup-20(29)-en-28-oic acid: A related lupane triterpenoid with similar structural features.
3beta-Hydroxy-28-(2-cyanoethoxy)lup-20(29)-ene: Another derivative with distinct functional groups.
Uniqueness
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)glycine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its aminooctanoyl glycine moiety, in particular, distinguishes it from other lupane triterpenoids and contributes to its diverse applications in scientific research.
Properties
CAS No. |
150840-52-1 |
---|---|
Molecular Formula |
C40H66N2O5 |
Molecular Weight |
655.0 g/mol |
IUPAC Name |
2-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]acetic acid |
InChI |
InChI=1S/C40H66N2O5/c1-26(2)27-16-21-40(35(47)41-24-12-10-8-9-11-13-32(44)42-25-33(45)46)23-22-38(6)28(34(27)40)14-15-30-37(5)19-18-31(43)36(3,4)29(37)17-20-39(30,38)7/h27-31,34,43H,1,8-25H2,2-7H3,(H,41,47)(H,42,44)(H,45,46)/t27-,28+,29-,30+,31-,34+,37-,38+,39+,40-/m0/s1 |
InChI Key |
BXZDNQZTRBMXMH-KUFQZFQGSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NCC(=O)O |
Origin of Product |
United States |
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